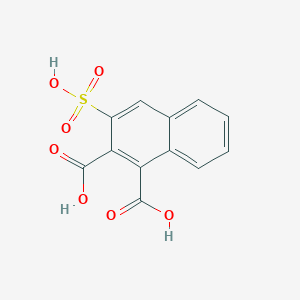
1,1'-(Decane-1,10-diyl)bis(4-methylpiperazine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) is a chemical compound characterized by the presence of two 4-methylpiperazine groups connected by a decane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) typically involves the reaction of decane-1,10-diyl dichloride with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) follows similar synthetic routes but with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are performed in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of 1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine).
Reduction: Reduced derivatives with hydrogenated piperazine rings.
Substitution: Substituted derivatives with new functional groups attached to the piperazine nitrogen atoms.
Aplicaciones Científicas De Investigación
1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of their activity. The specific pathways involved depend on the context of its application, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolinium): Similar structure but with quinolinium groups instead of piperazine.
Bis(1-butylpentyl)decane-1,10-diyl diglutarate: Different functional groups but similar decane backbone.
Uniqueness: 1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) is unique due to its specific combination of piperazine rings and decane linker, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
94678-03-2 |
|---|---|
Fórmula molecular |
C20H42N4 |
Peso molecular |
338.6 g/mol |
Nombre IUPAC |
1-methyl-4-[10-(4-methylpiperazin-1-yl)decyl]piperazine |
InChI |
InChI=1S/C20H42N4/c1-21-13-17-23(18-14-21)11-9-7-5-3-4-6-8-10-12-24-19-15-22(2)16-20-24/h3-20H2,1-2H3 |
Clave InChI |
HROXODDMDNVCPV-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCCCCCCCCCN2CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


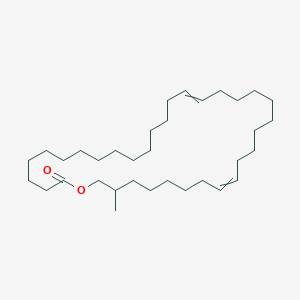
![2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid](/img/structure/B14347968.png)
![2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14347969.png)
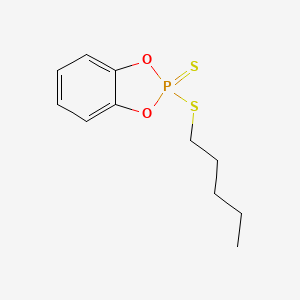
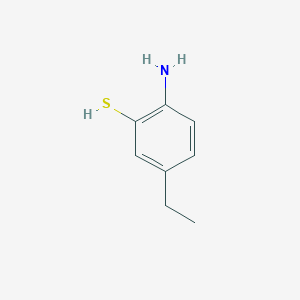
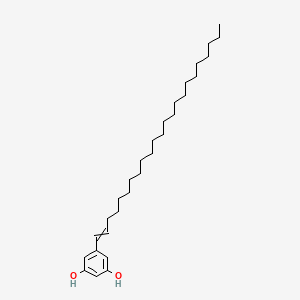
![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)
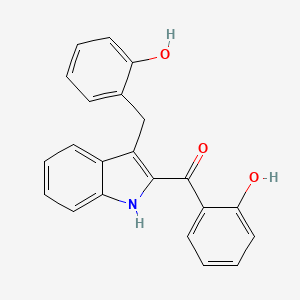
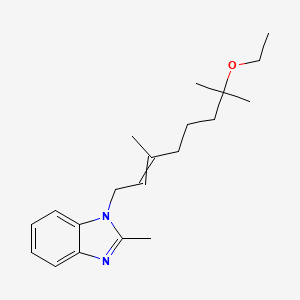
![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)
![4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile](/img/structure/B14348010.png)


